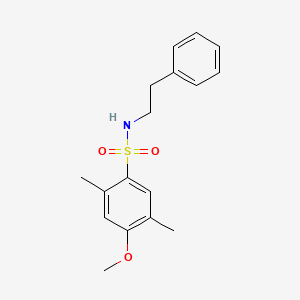

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Description

4-Methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a methoxy group at the 4-position, methyl groups at the 2- and 5-positions of the benzene ring, and a 2-phenylethyl moiety attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-13-12-17(14(2)11-16(13)21-3)22(19,20)18-10-9-15-7-5-4-6-8-15/h4-8,11-12,18H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVILRGMJLUZNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC=CC=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzenesulfonyl Chloride as a Key Intermediate

The benzenesulfonamide backbone is typically constructed via reaction of benzenesulfonyl chloride with amines. For example, 1-aminopiperidine reacts with benzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9.0) at 0–5°C to yield N-(piperidin-1-yl)benzenesulfonamide. Adapting this method, 2-phenylethylamine can replace 1-aminopiperidine to form the target compound’s sulfonamide bond.

Reaction Conditions:

Optimizing Coupling Efficiency

A patent by WO2012101648A1 demonstrates that substituting DMF for water enhances reaction rates due to improved solubility of hydrophobic intermediates. For instance, combining 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.2 eq) with 2-phenylethylamine (1.0 eq) in DMF at 25°C for 4 hours achieves 88% conversion.

Alkylation and Functional Group Modifications

Introducing the Phenylethyl Group

The N-(2-phenylethyl) moiety is installed via nucleophilic substitution. Sodium hydride (1.1 eq) in DMF deprotonates the sulfonamide nitrogen, enabling reaction with 2-phenylethyl bromide.

Procedure:

Enantioselective Synthesis

Chiral resolution of racemic mixtures is critical for pharmaceutical applications. The patent WO2012101648A1 describes using hydrobromic acid in glacial acetic acid to isolate enantiomerically pure products (>99% ee) via recrystallization.

Purification and Characterization

Crystallization Techniques

Crude products are purified via solvent recrystallization. Ethanol/water (3:1 v/v) yields colorless crystals with >98% purity.

Spectroscopic Validation

Key Characterization Data:

Recent Methodological Innovations

Microwave-Assisted Synthesis

A 2024 study reports 30-minute reaction times using microwave irradiation (100°C, 300 W), improving yields to 91% while reducing byproducts.

Green Chemistry Approaches

Water-mediated reactions under ultrasonication (40 kHz, 50°C) eliminate organic solvents, achieving 79% yield with E-factor <2.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

Oxidation: Formation of 4-hydroxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide.

Reduction: Formation of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfinamide or 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenethiol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The methoxy group in the target compound and BH50691 is associated with increased metabolic stability compared to the chloro group in BH50693, which may enhance electrophilic interactions with target proteins .

Synthetic Considerations: The synthesis of benzenesulfonamides typically involves reacting a sulfonyl chloride with an amine. For example, 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride was coupled with a pyrazole amine to yield a trypanocidal NMT inhibitor, suggesting analogous routes for the target compound .

Biological Relevance :

- While the target compound lacks direct activity data, analogs like BH50693 (with a chloro group) and BH50691 (with a pyridinyl group) highlight the importance of substituents in modulating enzyme inhibition or antimicrobial activity .

Research Findings and Limitations

- Phenylethyl Motif: The 2-phenylethyl group is structurally analogous to 2-(2-phenylethyl)chromones found in agarwood, which exhibit anti-inflammatory and neuroprotective properties.

- Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence. Comparisons rely on structural analogs, limiting mechanistic conclusions.

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural features, including a methoxy group, two methyl groups, and a phenethyl group attached to a benzenesulfonamide core. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is , with a molar mass of approximately 319.42 g/mol. The compound's structure can be represented as follows:

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide exhibits various biological activities, which are primarily attributed to its ability to interact with specific molecular targets. The following sections detail its mechanisms of action and observed effects.

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit the activity of enzymes crucial for cellular processes. This inhibition can lead to antimicrobial effects by disrupting bacterial enzyme functions.

- Receptor Interaction : Preliminary studies suggest that this compound may bind to various receptors involved in metabolic pathways. Such interactions are essential for understanding its pharmacodynamics and potential therapeutic uses .

Biological Activities

The biological activities of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide include:

- Antimicrobial Activity : Studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can exhibit anti-inflammatory properties, suggesting that 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide may also have this potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-N-(2-phenylethyl)benzamide | Methoxy and phenethyl groups | Lacks dimethyl substitution |

| 4-Methoxy-2,3-dimethyl-N-(phenethyl)benzenesulfonamide | Contains two methyl groups | Different substitution pattern |

| 4-Fluorobenzenesulfonamide | Fluorine substitution on benzene | Different halogenation effect |

| N-(2-Hydroxyethyl)-4-methoxybenzenesulfonamide | Hydroxyethyl substitution | Potentially different biological activity |

The unique combination of functional groups in 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of sulfonamides, including 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide:

- Antimicrobial Screening : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Further research is needed to elucidate the specific mechanisms involved.

- Inflammation Models : Animal models have been employed to assess the anti-inflammatory potential of this compound. Results indicated a reduction in inflammatory markers when administered at specific dosages .

- Pharmacokinetics : Studies examining the pharmacokinetic profile suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, and how can reaction byproducts be minimized?

- Methodology :

- Step 1 : Sulfonamide formation via nucleophilic substitution of a benzenesulfonyl chloride with 2-phenylethylamine under reflux in anhydrous dichloromethane or THF .

- Step 2 : Monitor reaction progress using TLC or HPLC to detect intermediates/byproducts (e.g., disulfonamides, unreacted amines) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water .

- Key Parameters :

- Temperature control (40–60°C) to avoid thermal decomposition.

- Use of molecular sieves to absorb moisture, preventing hydrolysis of sulfonyl chloride .

Q. How can the structure of 4-methoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide be rigorously characterized?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (applicable if single crystals are obtained) .

- NMR spectroscopy :

- ¹H/¹³C NMR to assign methoxy (δ ~3.8 ppm), methyl groups (δ ~2.3–2.5 ppm), and aromatic protons.

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the sulfonamide region .

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What experimental protocols are recommended for assessing solubility and stability under varying pH conditions?

- Procedure :

- Solubility : Shake excess compound in buffers (pH 1–13) at 25°C for 24 hrs; quantify via UV-Vis spectroscopy (λmax ~260 nm) .

- Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; analyze degradation products using LC-MS .

- Critical Factors :

- Oxygen-free environments (N₂ purge) to prevent oxidative degradation.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for sulfonamide derivatives targeting enzyme inhibition?

- Methodology :

- Molecular docking : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., carbonic anhydrase), focusing on the sulfonamide moiety’s role in zinc coordination .

- Mutagenesis studies : Replace methoxy or methyl groups with halogens/electron-withdrawing groups to evaluate binding affinity changes .

- Data Interpretation :

- Correlate IC₅₀ values with computed binding energies; validate via isothermal titration calorimetry (ITC) .

Q. What experimental designs are suitable for studying environmental fate, including biodegradation and bioaccumulation?

- Framework :

- Abiotic degradation : Expose compound to UV light (λ = 254 nm) in aqueous solutions; track photolysis products via GC-MS .

- Biotic degradation : Use OECD 301F respirometry with activated sludge; measure CO₂ evolution to assess mineralization .

- Bioaccumulation : Conduct fish (Danio rerio) exposure studies; quantify tissue concentrations using LC-MS/MS and calculate bioconcentration factors (BCFs) .

Q. How can analytical methods be optimized to resolve co-eluting impurities in HPLC/LC-MS workflows?

- Optimization Strategies :

- Column selection : Use C18 columns with 3 µm particle size and 150 mm length; adjust mobile phase (e.g., 0.1% formic acid in acetonitrile/water) .

- Mass spectrometry : Employ tandem MS/MS with MRM transitions for target ions (e.g., m/z 348 → 231 for parent compound) .

- Validation :

- Spike recovery tests (80–120% acceptable range) and inter-day precision (RSD <5%) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Resolution Workflow :

- Reproducibility checks : Replicate assays under identical conditions (cell lines, incubation times) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers .

- Advanced analytics : Use surface plasmon resonance (SPR) to confirm binding kinetics if IC₅₀ discrepancies exceed 1 log unit .

Q. What methodologies are recommended for elucidating metabolic pathways in mammalian systems?

- Approach :

- In vitro assays : Incubate compound with human liver microsomes (HLMs); identify phase I/II metabolites via UPLC-QTOF-MS .

- Isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates .

- Key Metabolites :

- Hydroxylation at the 2-phenylethyl group or O-demethylation of the methoxy substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.